N-Fmoc-Gly(OH)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

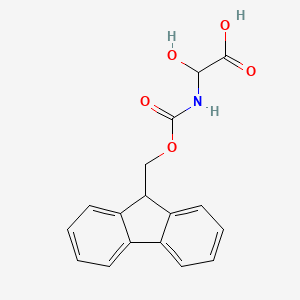

N-Fmoc-Gly(OH) is a useful research compound. Its molecular formula is C17H15NO5 and its molecular weight is 313.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Fmoc-Gly(OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-Gly(OH) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview

N-Fmoc-Gly(OH) serves as a crucial building block in peptide synthesis, allowing researchers to create complex peptide structures. The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a protective group that simplifies the sequential addition of amino acids during synthesis.

Case Studies

- Solid-Phase Peptide Synthesis : The compound is frequently used in solid-phase peptide synthesis (SPPS), where it facilitates the stepwise addition of amino acids to a growing peptide chain. This method is advantageous for producing peptides with high purity and yield .

- Poly-Glycine Sequences : A study demonstrated the use of N-Fmoc-Gly(OH) to synthesize poly-glycine sequences, which are essential for creating peptides with specific biological functions .

Drug Design

Overview

The compound plays a pivotal role in drug design, particularly in modifying peptide sequences to enhance their therapeutic efficacy. Its ability to incorporate glycine residues allows for the development of peptides that can target specific biological pathways.

Applications

- Therapeutic Peptides : Researchers have utilized N-Fmoc-Gly(OH) in the design of therapeutic peptides aimed at treating various diseases, including cancer and metabolic disorders. The incorporation of glycine can improve the stability and bioavailability of these peptides .

- Bivalirudin Production : N-Fmoc-Gly(OH) has been specifically mentioned in the synthesis of Bivalirudin, an anticoagulant drug, highlighting its importance in pharmaceutical applications .

Bioconjugation

Overview

N-Fmoc-Gly(OH) is also employed in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other compounds. This enhances the functionality of diagnostic tools and therapeutic agents.

Applications

- Diagnostic Tools : The compound can be used to modify surfaces for improved binding of biomolecules, which is crucial for developing sensitive diagnostic assays .

- Targeted Drug Delivery Systems : By facilitating the conjugation of peptides to nanoparticles or other carriers, N-Fmoc-Gly(OH) contributes to the development of targeted drug delivery systems that can enhance therapeutic outcomes .

Research in Molecular Biology

Overview

In molecular biology, N-Fmoc-Gly(OH) is vital for studying protein interactions and functions. Its incorporation into peptides allows scientists to investigate cellular mechanisms and disease processes.

Applications

- Protein Interaction Studies : The compound has been used to create peptide probes that can interact with specific proteins, aiding in the understanding of cellular signaling pathways .

- Cellular Mechanisms Research : By utilizing peptides containing N-Fmoc-Gly(OH), researchers can explore how glycine-rich motifs influence protein folding and function within cells .

Custom Peptide Libraries

Overview

N-Fmoc-Gly(OH) is instrumental in creating diverse peptide libraries for screening potential drug candidates. This approach allows for a streamlined process in identifying effective compounds.

Applications

- High-Throughput Screening : The compound facilitates the synthesis of large libraries of peptides that can be screened for biological activity against various targets, significantly accelerating drug discovery efforts .

- Diversity Generation : By varying the sequences and combinations of amino acids, including N-Fmoc-Gly(OH), researchers can generate diverse libraries that increase the chances of finding lead compounds with desirable properties .

Propiedades

Fórmula molecular |

C17H15NO5 |

|---|---|

Peso molecular |

313.30 g/mol |

Nombre IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxyacetic acid |

InChI |

InChI=1S/C17H15NO5/c19-15(16(20)21)18-17(22)23-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15,19H,9H2,(H,18,22)(H,20,21) |

Clave InChI |

SRSIWDVGZPFBQS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.